molecular formula C13H18O2 B13535991 2-(4-Isopropylphenyl)butanoic acid

2-(4-Isopropylphenyl)butanoic acid

Cat. No.: B13535991
M. Wt: 206.28 g/mol
InChI Key: GUAMCSTYGNRYKT-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)butanoic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of butanoic acid, where the hydrogen atom at the 2-position is replaced by a 4-isopropylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)butanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(4-Isopropylphenyl)butanone or this compound derivatives.

    Reduction: Formation of 2-(4-Isopropylphenyl)butanol.

    Substitution: Formation of various substituted derivatives of this compound.

Scientific Research Applications

2-(4-Isopropylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. This inhibition results in the compound’s anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

  • 2-(4-Methylphenyl)butanoic acid
  • 2-(4-Ethylphenyl)butanoic acid
  • 2-(4-Isopropylphenyl)propanoic acid

Comparison: 2-(4-Isopropylphenyl)butanoic acid is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)butanoic acid

InChI

InChI=1S/C13H18O2/c1-4-12(13(14)15)11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15)

InChI Key

GUAMCSTYGNRYKT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)C(=O)O

Origin of Product

United States

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